2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole)
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Overview
Description
2,2’-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole) is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This specific compound is characterized by its unique structure, which includes multiple diethyl groups and methylene bridges, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole) typically involves the condensation of 3,4-diethyl-1H-pyrrole with formaldehyde under acidic conditions. The reaction proceeds through the formation of methylene bridges between the pyrrole units. The reaction conditions often include:
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid.
Temperature: Moderate temperatures around 60-80°C.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity 3,4-diethyl-1H-pyrrole and formaldehyde.
Reaction Control: Automated systems to monitor and control temperature, pH, and reaction time.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole) undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, particularly at the nitrogen atom or the methylene bridges.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated pyrroles.
Scientific Research Applications
2,2’-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 2,2’-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole) involves its interaction with various molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate specific enzymes, affecting metabolic pathways.
Interact with DNA: Intercalate into DNA, potentially leading to changes in gene expression.
Modulate Receptors: Bind to cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Similar structure but with different substituents.
2,4-Dimethyl-3,5-diethoxycarbonyl-pyrrole: Another pyrrole derivative with distinct functional groups.
Uniqueness
2,2’-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole) is unique due to its multiple diethyl groups and methylene bridges, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
112831-16-0 |
---|---|
Molecular Formula |
C26H39N3 |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
2,5-bis[(3,4-diethyl-1H-pyrrol-2-yl)methyl]-3,4-diethyl-1H-pyrrole |
InChI |
InChI=1S/C26H39N3/c1-7-17-15-27-23(19(17)9-3)13-25-21(11-5)22(12-6)26(29-25)14-24-20(10-4)18(8-2)16-28-24/h15-16,27-29H,7-14H2,1-6H3 |
InChI Key |
IAAZQIZWCUYKJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC(=C1CC)CC2=C(C(=C(N2)CC3=C(C(=CN3)CC)CC)CC)CC |
Origin of Product |
United States |
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